Lidodfp

Description

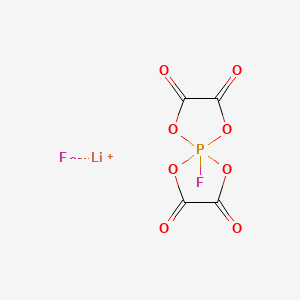

Structure

2D Structure

Properties

CAS No. |

678966-16-0 |

|---|---|

Molecular Formula |

C4F2LiO8P |

Molecular Weight |

252.0 g/mol |

IUPAC Name |

lithium;5-fluoro-1,4,6,9-tetraoxa-5λ5-phosphaspiro[4.4]nonane-2,3,7,8-tetrone;fluoride |

InChI |

InChI=1S/C4FO8P.FH.Li/c5-14(10-1(6)2(7)11-14)12-3(8)4(9)13-14;;/h;1H;/q;;+1/p-1 |

InChI Key |

MEPAUCRHUQOWMJ-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1(=O)C(=O)OP2(O1)(OC(=O)C(=O)O2)F.[F-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Lithium Difluorobis Oxalato Phosphate

Advanced Synthetic Routes for LiDODFP Production

Advanced synthetic routes for this compound production aim to improve upon traditional methods by focusing on factors such as reaction efficiency, product purity, and scalability. patsnap.com These routes often involve careful selection of reactants, solvents, and reaction conditions to facilitate the desired chemical transformations and minimize unwanted side products. patsnap.comgoogle.com

Innovations in Anhydrous this compound Synthesis

Innovations in anhydrous this compound synthesis are particularly important because the presence of water can be detrimental to the performance of lithium-ion battery electrolytes. google.com Achieving anhydrous conditions during synthesis helps to ensure the stability and effectiveness of the final this compound product when used in non-aqueous electrolyte systems. google.com One approach involves reacting lithium hexafluorophosphate (B91526) (LiPF₆) with anhydrous aluminum oxalate (B1200264) in an aprotic solvent. patsnap.com The anhydrous aluminum oxalate, with a water content typically less than 500 ppm, is obtained through secondary vacuum drying of aluminum oxalate. patsnap.com This method is reported to offer advantages such as a simple process, high yield, and high product purity, making it suitable for industrial production. patsnap.com Another method highlights the importance of using a non-aqueous solvent and organic auxiliary agents, along with oxalic acid and lithium hexafluorophosphate, to obtain high-purity this compound without high chloride ion concentration and free acid issues. google.com The avoidance of HF addition in some processes also improves safety and simplifies the reaction. google.com

Optimization of Reaction Conditions and Yields for this compound

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. patsnap.comnih.gov Factors such as temperature, reaction time, reactant molar ratios, and solvent choice significantly influence the outcome of the synthesis. patsnap.comgoogle.comresearchgate.net For instance, one preparation method involves reacting N-hydroxysuccinimide with oxalyl chloride in a non-aqueous solvent at elevated temperatures (50-90 °C), followed by the addition of lithium hexafluorophosphate and reaction at a controlled temperature range (30-80 °C). google.com The molar ratios of reactants, such as oxalyl chloride to N-hydroxysuccinimide and lithium hexafluorophosphate to bis(N-succinimidyl) oxalic acid, are carefully controlled to optimize the reaction. google.com Another method utilizing lithium hexafluorophosphate and anhydrous aluminum oxalate in an aprotic solvent specifies reaction temperatures around 100-115 °C and reaction times of several hours (e.g., 8-16 hours) to achieve high yields. patsnap.com Filtration is often employed to remove insoluble byproducts, such as aluminum fluoride (B91410), further contributing to product purity. patsnap.com

Data regarding specific reaction conditions and yields from a patent publication illustrate the impact of these parameters:

| Reactants | Solvent | Temperature (°C) | Time (h) | Molar Ratio (LiPF₆:Aluminum Oxalate) | Yield (%) |

| LiPF₆, Anhydrous Aluminum Oxalate | Ethyl methyl carbonate | 100 | 16 | 1:1 | 95.6 |

| LiPF₆, Anhydrous Aluminum Oxalate | Diethyl carbonate | 115 | 8 | 1:3 | Not specified |

Note: The yield for the second entry was not explicitly stated as a percentage in the provided text, but the disappearance of starting material was indicated. patsnap.com

Automated systems and Bayesian optimization are also being explored for optimizing reaction parameters in organic synthesis, which could potentially be applied to this compound synthesis to efficiently identify optimal conditions for yield and selectivity. chemspeed.commdpi.com

Environmentally Conscious Synthesis Strategies for this compound

Environmentally conscious synthesis strategies for this compound focus on minimizing the environmental impact of the production process. google.comnih.govnih.gov This includes using readily available and inexpensive raw materials, avoiding the generation of harmful byproducts, and employing atom-economical reactions. google.comgoogle.comnih.gov One method emphasizes the use of organic reactants and a non-aqueous solvent, which results in high-purity this compound and avoids issues associated with high chloride ion concentration and free acid, making the process more environmentally friendly. google.com The same method highlights that the byproducts are environmentally benign and the process is suitable for industrial scale-up. google.com Another approach mentions the use of cheap and easily obtained raw materials and reactions conducted at lower temperatures, contributing to a more environmentally friendly process. google.com The avoidance of highly corrosive and irritating substances like HF in certain synthetic routes also aligns with green chemistry principles. google.com

Precursor Chemistry and Feedstock Development for this compound Synthesis

The efficiency and feasibility of this compound synthesis are heavily dependent on the chemistry of the precursors and the development of suitable feedstocks. uns.ac.idcngmd-efrc.orgmdpi.com Understanding the synthesis of key intermediates and the reactivity of raw materials is essential for designing effective synthetic pathways. mdpi.combeilstein-journals.org

Reactivity of Raw Materials in this compound Synthetic Pathways

The reactivity of the raw materials, such as lithium hexafluorophosphate, oxalic acid or its derivatives, and the chosen solvent and auxiliary agents, dictates the reaction pathway and the conditions required for successful this compound formation. patsnap.comgoogle.comgoogle.com Lithium hexafluorophosphate (LiPF₆) is a common lithium source and a key reactant in several this compound synthesis methods. patsnap.comgoogle.comgoogle.comgoogle.com Its reaction with oxalate species, often in non-aqueous solvents, leads to the formation of the difluorobis(oxalato)phosphate anion and the release of fluoride ions or other byproducts. patsnap.comgoogle.comgoogle.com The choice of solvent is crucial as it affects the solubility of reactants and products, as well as the reaction kinetics and selectivity. Aprotic solvents like ethyl methyl carbonate and diethyl carbonate have been reported as suitable media. patsnap.com The reactivity of the oxalate precursor, whether it's oxalic acid, an activated oxalic acid derivative, or a metal oxalate salt, influences the reaction rate and the nature of the byproducts. patsnap.comgoogle.comgoogle.com The presence of even small amounts of water can lead to undesirable side reactions, such as the hydrolysis of LiPF₆, which can generate HF and reduce the yield and purity of this compound. google.com Therefore, maintaining anhydrous conditions is paramount in many synthetic strategies. patsnap.comgoogle.com

Synthesis and Characterization of this compound Derivatives and Analogues

The synthesis of LiDFBOP and its derivatives typically involves reactions that introduce oxalate and fluoride ligands around a central phosphorus atom, with lithium as the counter-cation. Various synthetic routes have been explored to achieve high purity and yield, while also considering the environmental impact and scalability for industrial production. google.compatsnap.com

One method for preparing a LiDFBOP solution involves reacting N-hydroxysuccinimide with oxalyl chloride in a non-aqueous solvent, followed by the addition of lithium hexafluorophosphate. google.com Another approach describes reacting lithium hexafluorophosphate with anhydrous aluminum oxalate in an aprotic solvent. patsnap.com The purity of the anhydrous aluminum oxalate, specifically its water content, is highlighted as important in this method. patsnap.com Recovered LiPF₆ from retired lithium-ion batteries can also be utilized as a raw material for synthesizing LiDFBOP, offering a route for high-value utilization of waste materials. rsc.orgrsc.org

Characterization of synthesized LiDFBOP and its derivatives is essential to confirm their structure, purity, and properties. Techniques such as P³¹ NMR can be used to monitor the reaction progress and confirm the disappearance of starting materials. patsnap.com Ion chromatography can detect impurities like chloride ions, and titration methods can measure free acid content. patsnap.com XPS analysis is frequently employed to study the composition of the SEI and CEI layers formed by LiDFBOP and its analogues on electrode surfaces after cycling. sci-hub.seresearchgate.net

Rational Design Principles for Tailored this compound Structures

Rational design principles for tailoring LiDFBOP structures focus on modifying the ligands coordinated to the phosphorus center or altering the cation to influence the compound's properties and its behavior at the electrode-electrolyte interface. The goal is to enhance the stability of the interphase layers, improve ionic conductivity, and suppress undesirable side reactions.

The molecular structure of phosphorus-centered complex additives, including LiDFBOP, significantly influences the interface properties and battery performance. acs.org For instance, the presence of oxalate-chelated ligands in LiDFBOP can lead to preferential oxidation and a bidirectional cross-linking reaction, contributing to the formation of a dense and stretched CEI. acs.org This is in contrast to compounds with a single oxalate ligand, which may undergo polymerization in one direction and potentially unfavorable side reactions. acs.org

Designing additives that preferentially decompose or are oxidized/reduced at the electrode surface before the bulk electrolyte is a key principle. semanticscholar.orgacs.org This preferential reaction forms a stable passivation layer (SEI on the anode and CEI on the cathode) that prevents or minimizes further electrolyte decomposition. semanticscholar.orgacs.org The composition and structure of this interphase layer, influenced by the additive's design, dictate its effectiveness in facilitating ion transport while blocking electron transfer. rsc.orgrsc.org

Theoretical calculations, such as quantum chemistry calculations and density functional theory (DFT) modeling, play a vital role in understanding the molecular orbital energy levels (HOMO/LUMO) and the coordination structure of lithium ions with the electrolyte components and additives. acs.orgresearchgate.net These calculations can help predict the electrochemical stability window of the electrolyte and the propensity of additives to be oxidized or reduced, guiding the design of new LiDFBOP analogues with desired properties. acs.orgresearchgate.net

Synthetic Approaches to Novel Lithium Bis(oxalate)dinitrile Phosphate (B84403) and Related Compounds

While the search results did not provide specific synthetic approaches to "Lithium Bis(oxalate)dinitrile Phosphate," information on the synthesis of LiDFBOP and related oxalate-containing phosphate salts provides insights into the general methodologies that could be adapted.

Existing methods for synthesizing LiDFBOP often involve reactions between lithium salts (like LiPF₆) and oxalate sources in non-aqueous solvents. patsnap.comgoogle.comrsc.orgrsc.org The use of organic auxiliary agents and controlled reaction conditions (temperature, time, molar ratios) are crucial for achieving high purity and yield. google.compatsnap.comgoogle.com Some methods aim to avoid hazardous reagents like HF and simplify the reaction steps for industrial scalability. google.com

Related oxalate phosphate compounds, such as lithium tetrafluoro(oxalato)phosphate (LiTFOP), can be synthesized by reacting a metal hexafluorophosphate with a bis-silyl oxalate compound. osti.govosti.gov This suggests that introducing different functional groups or modifying the oxalate ligand structure could be achieved through reactions with appropriately substituted oxalate precursors.

The synthesis of novel analogues would likely involve:

Selection of appropriate starting materials: Lithium salts and phosphorus compounds with displaceable ligands.

Introduction of oxalate ligands: Utilizing oxalic acid derivatives or silylated oxalates.

Incorporation of other functional groups: Introducing dinitrile or other desired groups through suitable reagents or modified oxalate precursors.

Optimization of reaction conditions: Solvent choice, temperature, reaction time, and stoichiometry to favor the formation of the desired product and minimize byproducts.

Purification and characterization: Employing techniques like recrystallization, drying, NMR, and elemental analysis to obtain and verify the purity and structure of the novel compound. google.com

The development of facile and general synthesis methods is important for the practical application of these compounds as electrolyte additives. acs.org

Structure-Performance Relationships in this compound Analogues

The structure-performance relationship in LiDFBOP analogues is a critical area of study aimed at understanding how modifications to the molecular structure impact their effectiveness as electrolyte additives. The key lies in how the structure influences the formation and properties of the SEI and CEI layers. rsc.orgwpmucdn.com

LiDFBOP is known to form SEI/CEI layers through preferential reduction and oxidation. sci-hub.seacs.org The reduction products, such as Li₂C₂O₄ and P-O species, along with LiF, contribute to the formation of a compact and protective SEI on the anode. acs.org The presence of LiF, with its high Young's modulus, can make the SEI dense and stable, while interfaces between LiF and other inorganic components like Li₂CO₃ can enhance ionic conductivity. sci-hub.sersc.org

Studies on LiDFBOP and related phosphate additives have shown that the molecular structure dictates the composition and properties of the interphase layers. researchgate.netacs.orgrsc.org For example, the difference in the number of oxalate ligands in LiDFBOP (two) and lithium tetrafluoro(oxalato)phosphate (LiTFOP, one) leads to different polymerization behaviors and impacts the stability and uniformity of the resulting CEI. acs.org

Electrochemical performance improvements, such as enhanced cycling stability and rate capability, are directly linked to the quality of the interphase layers formed by these additives. sci-hub.seresearchgate.net A stable, uniform, and ionically conductive SEI/CEI is crucial for preventing continuous electrolyte decomposition, suppressing dendrite growth on the anode, and mitigating structural degradation of the cathode at high voltages. semanticscholar.orgrsc.orgrsc.orgresearchgate.netacs.org

Techniques like XPS, AFM, and electrochemical impedance spectroscopy (EIS) are used to characterize the composition, morphology, and impedance of the interphase layers, providing experimental evidence for the structure-performance relationships. sci-hub.seresearchgate.netfrontiersin.org Computational methods, such as DFT and molecular dynamics simulations, complement experimental studies by providing insights into the molecular interactions, solvation structures, and decomposition pathways of the additives, further elucidating how their structure affects their performance. researchgate.netacs.orgresearchgate.net

Mechanistic Investigations of Lithium Difluorobis Oxalato Phosphate Functionality

Interfacial Science and Solid Electrolyte Interphase (SEI) Formation Mediated by LiDODFP

The solid electrolyte interphase (SEI) is a crucial passivation layer formed on the surface of electrodes in lithium-ion batteries due to the decomposition of electrolyte components during initial charge-discharge cycles. everexceed.comosti.govdiva-portal.org A stable and effective SEI is essential for preventing continuous electrolyte decomposition and ensuring long cycle life and safety. diva-portal.org this compound has been shown to play a significant role in mediating the formation and properties of this interphase layer.

Role of this compound in SEI Composition, Morphology, and Stability

Research indicates that this compound preferentially reduces at the electrode surface compared to other electrolyte components, such as common lithium salts like LiFSI and carbonate solvents. acs.orgnih.gov This preferential reduction leads to the formation of an SEI layer with a modified composition. The reduction products of this compound typically include species such as Li₂C₂O₄ and P-O species. acs.orgnih.gov These components can bind with other inorganic SEI constituents, such as LiF, contributing to the formation of a compact and protective SEI on lithium electrodes. acs.orgnih.gov

The presence of LiF and LiₓPOyF₂ species within the SEI formed with this compound has been noted, which can enhance the conductivity and stability of the interphase layer. nih.govacs.org A LiF-dominant SEI is generally considered favorable for long-term cycling stability, promoting uniform lithium deposition and suppressing dendrite formation. oaepublish.com While Li₂CO₃ can also be present in the SEI, an excess is typically detrimental, increasing resistivity and accelerating degradation. oaepublish.com The inclusion of this compound appears to influence the balance of these components, contributing to a more favorable SEI structure. acs.orgnih.gov

The morphology of the SEI is also influenced by the presence of this compound. Studies suggest that this compound can induce the formation of an organic-inorganic hybrid SEI, particularly in ether-based electrolytes. nih.govacs.org This hybrid structure, rich in inorganic species like LiF and LiₓPOyF₂, can improve the conductivity and stability of the SEI. nih.govacs.org Furthermore, cationic-induced ring-opening polymerization involving this compound and certain solvent molecules can contribute to the formation of an SEI with enhanced adaptability to the volume changes experienced by the electrode during cycling. nih.govacs.org

The stability of the SEI is paramount for battery performance. Anion-derived SEIs are often considered beneficial for improved performance, although their preservation during cycling can be challenging. researchgate.netresearchgate.net The stable SEI formed with the help of this compound can effectively suppress unwanted electrolyte decomposition, particularly at high voltages, and mitigate issues like voltage decay in high-voltage cathode materials. researchgate.net The improved oxidative stability observed with this compound-containing electrolytes is often accompanied by reduced corrosion of the current collector. acs.orgnih.gov

Understanding Dynamic Processes at the Electrode-Electrolyte Interface Modulated by this compound

The interaction between the electrolyte and the electrode surface is also modulated by this compound. For instance, in propylene (B89431) carbonate (PC)-based electrolytes, the co-intercalation of PC with Li⁺ on graphite (B72142) can pose limitations. nih.govresearchgate.net The utilization of this compound can enhance the solvation structure of Li⁺, effectively addressing this compatibility issue and enabling reversible cycling on graphite. nih.govresearchgate.net This suggests that this compound influences not only the reduction processes but also the interactions between solvated lithium ions and the electrode surface.

The dynamic nature of the SEI means it can evolve and change over time and during cycling. diva-portal.org Maintaining a stable SEI composition and morphology is crucial for long-term performance. researchgate.netresearchgate.net While pre-formed SEIs can be beneficial, their preservation during repeated plating and stripping cycles, especially on materials like lithium metal, is challenging. researchgate.netresearchgate.net The research on this compound suggests it contributes to forming a robust interphase that can withstand the stresses of cycling, as evidenced by stable voltage hysteresis in symmetric cells over extended periods. acs.orgnih.govacs.orgnih.gov

Electrolyte Solvation Structures and Ion Transport Dynamics Influenced by this compound

Beyond its impact on the SEI, this compound also influences the bulk electrolyte properties, particularly the solvation structure of lithium ions and the dynamics of ion transport. These factors are critical for determining the ionic conductivity and lithium transference number, which directly affect battery performance, especially at high charge/discharge rates. nih.govrsc.org

Solvation Shell Characteristics of Lithium Ions in this compound-Containing Electrolytes

The solvation structure of lithium ions in the electrolyte, referring to the arrangement of solvent molecules and anions around the Li⁺ ion, significantly impacts ion transport and interfacial reactions. nih.govrsc.orgmdpi.comresearchgate.net The inclusion of this compound in electrolyte formulations has been shown to enhance the solvation structure of Li⁺. nih.govresearchgate.net

In PC-based electrolytes, this compound has been found to improve the compatibility with graphite by influencing the Li⁺ solvation structure, mitigating the problematic co-intercalation of PC. nih.govresearchgate.net Nuclear magnetic resonance spectroscopy and theoretical calculations have indicated that co-solvents used alongside this compound can partially substitute PC in the solvation structure, facilitating the desolvation of Li⁺. nih.govresearchgate.net This suggests that this compound, potentially through its anionic structure, influences how solvent molecules coordinate with lithium ions.

The nature of ion-solvent and ion-ion interactions within the electrolyte is dictated by the solvation structure. nih.govrsc.org These interactions, ranging from strong ion-ion to weak ion-dipole, affect the speed of charge transfer reactions. rsc.org While specific details on the precise coordination environment of Li⁺ with this compound anions and solvent molecules are subjects of ongoing research, the observed improvements in electrode compatibility and battery performance point towards a favorable modification of the solvation shell by this compound.

Influence of this compound on Ionic Conductivity and Lithium Transference Numbers

Ionic conductivity, the ability of the electrolyte to conduct ions, and the lithium transference number (tLi⁺), the fraction of the total ionic conductivity contributed by lithium ions, are key parameters for electrolyte performance. researchgate.netosti.govmdpi.comrsc.orguni-muenster.de A high ionic conductivity and a high tLi⁺ are desirable for efficient charge transport and mitigating concentration polarization, particularly during high-rate operation. osti.govrsc.org

While the primary function of this compound is often highlighted in SEI formation, its influence on the bulk electrolyte transport properties is also relevant. Electrolyte additives, including certain lithium salts, can affect both ionic conductivity and transference number. osti.govuni-muenster.de Factors such as ion pairing and the mobility of different ionic species contribute to these properties. osti.govuni-muenster.de

Advanced Spectroscopic and Computational Characterization of Lidodfp Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in LiDODFP Research

NMR spectroscopy is a powerful tool for investigating the local environment and dynamics of atomic nuclei within a sample. In this compound research, both solid-state and solution-state NMR are employed to study different aspects of its behavior in electrolyte systems.

Solid-State NMR for SEI and Bulk Electrolyte Analysis

Solid-state NMR (SS-NMR) is particularly useful for studying solid or semi-solid materials like the SEI layer formed on battery electrodes or the bulk solid electrolyte. Techniques such as Magic Angle Spinning (MAS) NMR provide high-resolution spectra for solid polymers and enable the understanding of ion solvation and mobility in their solid state wpmucdn.com. SS-NMR can be used to identify and characterize different components within the SEI, including inorganic species like lithium fluoride (B91410) (LiF), lithium carbonate (Li2CO3), and lithium oxide (Li2O), which are common degradation products mines.edumit.edud-nb.info. By analyzing the chemical shifts and relaxation times of relevant nuclei (e.g., 7Li, 19F, 13C, 31P), researchers can gain insights into the composition, structure, and spatial distribution of species within the SEI and bulk electrolyte wpmucdn.commines.edud-nb.infonih.gov. For instance, 7Li and 19F NMR techniques, including pulsed field gradient (PFG) and electrophoretic NMR, can quantify lithium and fluoride ion mobility in various chemical environments mines.edu. Dynamic Nuclear Polarization (DNP) can also be combined with SS-NMR to boost sensitivity, particularly at the metal-SEI interface, allowing for detailed molecular-level insight into processes like dendrite formation and the composition and properties of the SEI d-nb.infonih.gov.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions and Degradation Product Identification

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide information about the molecular vibrations within a sample. These vibrations are sensitive to the chemical bonds, functional groups, and molecular interactions present. Both FTIR and Raman spectroscopy offer complementary information about the structure and composition of chemical systems mt.comsepscience.com.

FTIR spectroscopy is effective at identifying changes in functional groups and is often used to observe degradation products nih.gov. It detects characteristic absorption patterns as molecules interact with infrared light sepscience.com. Raman spectroscopy, on the other hand, analyzes scattered light and is sensitive to molecular vibrations that involve changes in polarizability mt.comsepscience.com. It can provide information about molecular structure, crystallinity, and orientation nih.govspectroscopyonline.com. Both techniques can be used to identify degradation products by comparing the vibrational spectra of pristine this compound and electrolyte components with those of aged or degraded samples nih.govnih.gov. Changes in peak positions, intensities, and the appearance of new peaks can indicate the formation of new chemical species due to decomposition or reactions nih.govnih.gov. Raman spectroscopy, in particular, is useful for analyzing solid samples and can differentiate between different crystal forms, which is relevant for characterizing solid degradation products in the SEI mt.comspectroscopyonline.com.

Mass Spectrometry Techniques for Compositional and Degradation Pathway Elucidation

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the elemental composition and molecular weight of substances. It is widely used for identifying and quantifying components in a sample, including trace amounts of impurities and degradation products nih.govrsc.orgchromatographyonline.com.

In the context of this compound systems, MS can be used to analyze the composition of electrolytes and identify degradation products formed during electrochemical cycling or storage nih.govrsc.orgchromatographyonline.com. Techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can separate complex mixtures of electrolyte components and degradation products before they are introduced into the mass spectrometer nih.govrsc.org. Tandem MS (MS/MS) can provide further structural information by fragmenting ions and analyzing the resulting fragments rsc.orglipidmaps.org. This is particularly useful for elucidating the degradation pathways of this compound and other electrolyte components by identifying intermediate species rsc.orgresearchgate.net. By tracking the formation and evolution of different species, researchers can propose mechanisms for the decomposition of this compound and its reactions within the battery environment rsc.orgresearchgate.net. Different ionization techniques and mass analyzers can be employed depending on the nature of the analytes and the desired information nih.govlipidmaps.org.

Computational Chemistry and Modeling for this compound Systems

Computational chemistry and modeling play a crucial role in complementing experimental studies of this compound systems. These methods use mathematical algorithms and computer programs to simulate and predict the behavior of molecules and materials scm.comtarosdiscovery.comschrodinger.comkallipos.gr. They can provide insights that are difficult or impossible to obtain solely through experiments.

Computational methods can be used to study the molecular and electronic structure of this compound, its interactions with solvent molecules and other ions in the electrolyte, and its reactivity rsdjournal.orgrochester.edu. Molecular dynamics (MD) simulations, for example, can simulate the movement and interactions of atoms and molecules over time, providing information about ion transport, solvation dynamics, and the formation of interfacial layers nih.govlbl.gov.

Quantum Chemical Calculations for Molecular and Electronic Structure of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and energy of molecules rsdjournal.orgcecam.orgarxiv.orgnih.gov. These calculations can provide highly accurate data on molecular systems rsdjournal.org. Methods such as Density Functional Theory (DFT) are commonly used to study the molecular structure, vibrational frequencies, and electronic properties of this compound and its potential degradation products rsdjournal.orgrochester.edunih.gov.

DFT calculations can help predict bond lengths, bond angles, and charge distribution within the this compound molecule nih.gov. They can also be used to calculate vibrational spectra (which can be compared with FTIR and Raman data) and predict the stability and reactivity of this compound in different environments rsdjournal.orgnih.gov. By calculating the energy changes associated with different reaction pathways, quantum chemistry can help elucidate the mechanisms of this compound decomposition and its role in SEI formation rsdjournal.org. These calculations provide a theoretical foundation for understanding the experimental observations and guiding the design of improved electrolyte systems.

Molecular Dynamics Simulations for Electrolyte Dynamics and Interfacial Processes Involving this compound

Molecular dynamics simulations have been employed to study the behavior of this compound within electrolyte systems and its interactions at electrode interfaces. These simulations offer a microscopic view of how this compound influences ion solvation, transport properties, and the complex processes of SEI and CEI formation. ucl.ac.uklbl.govinrim.itscm.comnumberanalytics.com

Solvation Structure and Ion Transport

MD simulations can reveal the solvation structure of lithium ions in electrolytes containing this compound. The interactions between Li⁺ ions and solvent molecules, as well as this compound anions, determine how Li⁺ ions are coordinated and how they move through the electrolyte. Studies using MD simulations have investigated the solvation and diffusion of ions in various electrolytes, providing insights into the factors affecting ionic conductivity. uin-malang.ac.idrsc.orgacs.orgmdpi.comarxiv.org

Interfacial Processes and SEI/CEI Formation

The electrode-electrolyte interface is a critical region where complex reactions occur, leading to the formation of interphase layers like the SEI on the anode and the CEI on the cathode. lbl.govnumberanalytics.com MD simulations, particularly those employing reactive force fields (ReaxFF), are valuable tools for simulating the initial stages of SEI formation by modeling bond breaking and formation events. ucl.ac.ukinrim.itscm.com

While direct MD simulations specifically detailing this compound's role in SEI/CEI formation at the atomic level were not extensively found in the provided search results focusing solely on "this compound", the general principles of MD simulations applied to SEI/CEI formation are highly relevant. MD simulations have been used to study the reductive decomposition of electrolyte components near the anode surface and the subsequent formation of SEI layers composed of inorganic and organic species. ucl.ac.uklbl.govscm.comresearchgate.net Similarly, MD can provide insights into the oxidative decomposition of electrolytes at the cathode and CEI formation. researchgate.netmdpi.com

The presence of additives like this compound is known to influence the composition and properties of these interphase layers, which in turn affects battery performance and stability. researchgate.netresearchgate.netmdpi.com MD simulations can help elucidate how this compound interacts with electrode surfaces and how its decomposition products contribute to the structure, mechanical properties, and ionic conductivity of the SEI/CEI. researchgate.netresearchgate.netmdpi.com For instance, studies on similar oxalate-containing lithium salts have shown their role in forming stable interphases. researchgate.netmdpi.comresearchgate.net

Data from MD simulations can include:

Radial Distribution Functions (RDFs) to describe the spatial correlation between different species (e.g., Li⁺ and solvent molecules or anions). rsc.orgacs.orgmdpi.comresearchgate.net

Mean Square Displacement (MSD) to calculate diffusion coefficients of ions and solvent molecules. mdpi.com

Potential of Mean Force (PMF) to understand the energy landscape for ion transport across interfaces. researchgate.netarxiv.org

Density profiles of electrolyte components near the electrode surface to illustrate interfacial layering. researchgate.netresearchgate.net

Analysis of reaction pathways and products in reactive MD simulations of electrolyte decomposition. ucl.ac.uklbl.govscm.com

| Simulation Parameter/Property | Value/Observation | Insight | Source Type (Illustrative) |

| Li⁺-Solvent Coordination Number | Varies with solvent composition and concentration | Indicates strength of solvation and potential for ion-pair formation. | MD Simulation Study |

| Li⁺ Diffusion Coefficient (Bulk) | Dependent on temperature and electrolyte composition | Reflects the mobility of lithium ions in the bulk electrolyte. | MD Simulation Study |

| Interfacial Density Profile (Anode) | Shows layering of electrolyte components near the electrode surface | Reveals how the electrolyte structures at the interface, influencing SEI formation. | MD Simulation Study |

| SEI Composition (Simulated) | Identification of decomposition products (e.g., LiF, Li₂CO₃, organic species) | Provides atomic-level understanding of the protective layer formed. | Reactive MD Simulation |

| Li⁺ Diffusion Coefficient (Through SEI) | Significantly lower than bulk electrolyte | Quantifies the resistance to ion transport imposed by the SEI layer. | MD Simulation Study |

| Potential of Mean Force (Li⁺ near electrode) | Presence of energy barriers or wells | Illustrates the energetic favorability of Li⁺ approaching or moving away from the electrode surface. | MD Simulation Study |

Note: The values and observations in this table are illustrative examples of the types of data that would be generated by MD simulations in this field and are not specific results for this compound from the provided search snippets.

MD simulations are crucial for gaining a fundamental understanding of the complex interplay between electrolyte components, including this compound, and electrode interfaces. The insights derived from these simulations can guide the rational design of new electrolytes and additives to improve the performance and longevity of lithium-ion batteries. inrim.itnumberanalytics.comenergy.gov

Degradation Mechanisms and Stability Analysis of Lithium Difluorobis Oxalato Phosphate

Electrochemical Stability and Decomposition Pathways of LiDODFP

This compound is designed to preferentially decompose on the electrode surfaces compared to the bulk electrolyte, forming a stable passivation layer. sci-hub.seoaepublish.com This preferential decomposition is key to suppressing the degradation of other electrolyte components.

Identification and Characterization of Electrochemical Degradation Products

Electrochemical decomposition of this compound contributes to the formation of the SEI and CEI layers. Studies have indicated that this compound can be reduced on the anode surface and oxidized on the cathode surface. sci-hub.seoaepublish.com The decomposition products form a robust and electronically insulating, ionically conductive film. oaepublish.com

Characterization techniques such as X-ray photoelectron spectroscopy (XPS) have been used to analyze the composition of the SEI and CEI layers formed with this compound-containing electrolytes. These studies suggest that the decomposition products can include inorganic species like LiF and Li₃PO₄, as well as organic components derived from the oxalate (B1200264) ligands. acs.orgsci-hub.senih.gov The presence of LiF is often associated with a stable SEI film, contributing to improved cycling performance, especially at low temperatures. sci-hub.se

Kinetic Studies of Decomposition Processes Under Electrochemical Stress

Kinetic studies aim to understand the rate and mechanism of this compound decomposition under varying electrochemical conditions, such as different potentials and cycling rates. While specific kinetic parameters for this compound decomposition were not extensively detailed in the search results, the principle is that its preferential reduction at lower potentials (anode) and oxidation at higher potentials (cathode) dictates the formation of the interphase layers. sci-hub.seoaepublish.com The rate of decomposition influences the thickness and composition of these layers, which in turn affects ionic conductivity and electronic insulation. nih.gov The formation of a stable interphase early in the cycling process is crucial for inhibiting further electrolyte decomposition. sci-hub.seoaepublish.com

Thermal Stability and Thermochemical Decomposition of this compound

Thermal stability is another critical property for electrolyte components, especially for the safe operation of batteries at elevated temperatures. While the search results provided information on the thermal stability of related compounds like lithium bis(oxalato)borate (LiBOB) and lithium difluorophosphate (LiDFP), specific detailed thermochemical decomposition data for this compound was less prevalent. nih.govresearchgate.net

However, related borate (B1201080) and phosphate-based lithium salts used as additives are known to exhibit good thermal stability compared to conventional salts like LiPF₆, which can decompose at elevated temperatures to form reactive species like PF₅ and HF. mdpi.comchemrxiv.org The presence of chelated oxalate ligands and fluorine atoms in this compound's structure is expected to influence its thermal decomposition pathway and temperature. Generally, enhanced thermal stability of electrolyte additives contributes to a safer and more durable battery, particularly under abusive conditions or high-temperature operation. mdpi.com

Role of this compound in Suppressing Electrolyte Degradation and Enhancing System Durability

On the anode, this compound is preferentially reduced to form a stable SEI film. sci-hub.seoaepublish.com This film prevents direct contact between the anode material and the electrolyte, inhibiting parasitic reactions that consume the electrolyte and active lithium, and can lead to the formation of an unstable and resistive SEI. sci-hub.seoaepublish.com A well-formed SEI also promotes more uniform lithium plating and stripping in lithium metal batteries, suppressing dendrite formation. osti.gov

On the cathode, this compound can be preferentially oxidized, forming a stable CEI layer. oaepublish.com This layer protects the cathode material from direct reaction with the electrolyte, which is particularly important for high-voltage cathode materials that are prone to oxidative decomposition of the electrolyte and transition metal dissolution. nih.govmdpi.comresearchgate.netresearchgate.net The CEI formed by this compound decomposition can effectively suppress the anodic decomposition of the electrolyte and inhibit the dissolution of transition metals from the positive electrode material. researchgate.net

Analytical Methodologies for Lidodfp Purity and Performance Evaluation

Chromatographic Techniques for High-Purity LiDODFP Assessment

Chromatographic techniques are fundamental for assessing the purity of this compound by separating and quantifying the different components within a sample. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through by a mobile phase. sepscience.com This allows for the identification and quantification of impurities present in this compound, which can significantly impact battery performance. moravek.com

Ion chromatography (IC) is another crucial chromatographic technique for analyzing lithium-ion battery electrolytes and their additives, including lithium salts and potential contaminants. metrohm.comlcms.cz IC can accurately determine the concentration of various ionic species. metrohm.com For instance, IC coupled with mass spectrometry (IC-MS) can provide detailed information on the composition of electrolytes and identify degradation byproducts, offering a robust approach to monitor electrolyte degradation. lcms.cznih.gov The use of techniques like the intelligent Partial-Loop Injection technique in ion chromatography can improve accuracy and reproducibility in determining electrolyte composition. metrohm.com

Chromatographic purity analysis, often using techniques like HPLC with UV or mass spectrometry detectors, is vital for ensuring the quality of chemical compounds. sepscience.com Peak purity assessment, particularly with diode array detectors (DADs), involves comparing UV spectra across a chromatographic peak to determine if multiple compounds are co-eluting. sepscience.com While DADs can face challenges with co-eluting impurities having similar spectra, techniques like two-dimensional liquid chromatography (2D-LC) offer enhanced separation capabilities for complex mixtures, improving peak purity determination. chromatographyonline.com

Suppliers of this compound often specify purity levels determined by methods like Gas Chromatography (GC). ruifuchemical.com For example, one specification indicates a purity of >99.5% determined by GC. ruifuchemical.com Other impurities like moisture can be assessed using techniques such as Karl Fischer titration. ruifuchemical.comszcheerchem.com

Electrochemical Methods for Performance Evaluation of this compound as an Electrolyte Additive

Electrochemical methods are indispensable for evaluating how this compound functions as an electrolyte additive and its impact on battery performance characteristics such as conductivity, interface impedance, and cycling stability. szcheerchem.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to analyze the impedance of the electrode-electrolyte interface. researchgate.neturi.edufigshare.com EIS measurements can reveal how this compound affects the charge transfer resistance and the properties of the solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) layers formed on the electrode surfaces. researchgate.neturi.edufigshare.com Studies have shown that this compound can lead to the formation of stable and ionically conductive interface films, which reduce interface impedance and improve battery performance. researchgate.netrsc.org For example, EIS has been used to demonstrate that LiDFP (Lithium difluorophosphate), a related compound often discussed in the context of electrolyte additives, can restrain electrolyte breakdown and relieve the increase of cathode resistance. researchgate.net

Galvanostatic charge-discharge cycling is a fundamental electrochemical method to assess the capacity retention and cycling stability of batteries with this compound-containing electrolytes. researchgate.net Experiments comparing cells with and without this compound demonstrate its effect on capacity retention over numerous cycles. researchgate.netrsc.org For instance, the addition of LiBODFP (Lithium bisoxalatodifluorophosphate), which is chemically similar to this compound, has been shown to significantly improve the cycling retention of half cells and full cells. researchgate.netrsc.org

Cyclic Voltammetry (CV) is another electrochemical technique used to study the electrochemical reactions occurring at the electrode surfaces and to investigate the stability window of the electrolyte. CV can help understand how this compound participates in the formation of the SEI and CEI layers. xmu.edu.cn

Electrochemical methods, in conjunction with other analytical techniques, provide comprehensive insights into the beneficial effects of this compound, such as improving ionic conductivity, enhancing low-temperature performance, and inhibiting side reactions. szcheerchem.comresearchgate.netresearchgate.net

Advanced Spectroscopic Methods for In Situ and Operando Analysis of this compound in Devices

Advanced spectroscopic methods, particularly those employed in situ and operando, provide crucial information about the chemical and structural changes involving this compound within an operating battery. These techniques allow researchers to probe the electrode-electrolyte interface and the composition of interphase layers under realistic working conditions. chemcatbio.orgfrontiersin.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can determine the elemental composition and chemical states of the SEI and CEI layers formed with this compound-containing electrolytes. uri.edufigshare.com XPS analysis can identify the chemical species present in these films, such as LiF, phosphates, and carbonates, which are derived from the decomposition of the electrolyte salt and additives. Studies using XPS have provided evidence for the formation of stable, protective layers on electrode surfaces due to the presence of this compound or similar additives. uri.edufigshare.com

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is valuable for investigating the local structure and dynamics of lithium ions and other species within the electrolyte and interphase layers. chemcatbio.orgnih.gov NMR can provide insights into how this compound interacts with solvent molecules and lithium ions, influencing the solvation structure and ionic conductivity. nih.gov For example, NMR spectroscopy has been used to understand how this compound enhances the solvation structure of Li+ and resolves compatibility issues in certain electrolyte systems. nih.gov

Infrared (IR) and Raman spectroscopy can be used to identify molecular vibrations and functional groups present in the electrolyte and on the electrode surfaces. chemcatbio.orgfrontiersin.orgnih.gov In situ and operando IR and Raman studies can monitor the decomposition of electrolyte components and the formation of new species during battery cycling. frontiersin.orgnih.gov Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, for instance, has been used to study changes in electrolyte salts under different conditions. researchgate.net

Mass Spectrometry (MS), particularly techniques like Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) and electrochemical mass spectrometry (EMS), can be applied to identify volatile or soluble species produced during electrolyte decomposition. nih.goviapchem.org High-resolution MS can provide unambiguous molecular characterization of electrolyte degradation products. nih.gov

Quality Control and Standardization of Analytical Protocols for this compound

Ensuring the quality and consistency of this compound requires robust quality control (QC) procedures and standardized analytical protocols. standardmethods.orgub.edu Quality control is an essential part of any analytical laboratory's quality assurance (QA) program, ensuring confidence in the results. standardmethods.org

Standardization of analytical methods is crucial for harmonizing measurements between different laboratories and ensuring reliable assessment of this compound purity and performance. europa.eu This involves establishing detailed standard operating procedures (SOPs) for each analytical technique used. ub.edu

Key aspects of quality control for this compound analysis include method calibration, standardization of reagents, assessment of analyst capabilities, and the use of control samples. standardmethods.org Calibration standards, prepared from known concentration solutions, are used to calibrate instrument responses. cloudfront.net Calibration verification is performed periodically using check standards to ensure the calibration remains valid. standardmethods.orgcloudfront.net Laboratory control samples (LCS) and quality control samples (QCS) are analyzed to assess the performance of the analytical system and evaluate precision and bias. cloudfront.net

For chromatographic techniques, quality control involves ensuring the accuracy of purity assessments through method validation, including evaluating specificity, linearity, accuracy, and precision. ub.edu For electrochemical methods, QC might involve running control cells with a reference electrolyte to ensure the consistency of performance evaluations. Spectroscopic methods require regular calibration and performance checks of the instruments.

Standardization efforts in the field of battery materials and electrolytes are ongoing to ensure consistent and reliable characterization and performance evaluation of materials like this compound. europa.eu Adherence to established guidelines and standards, such as ISO norms, is important for laboratories involved in the analysis of battery components. ub.edu

Emerging Applications and Future Research Directions for Lithium Difluorobis Oxalato Phosphate in Advanced Materials

LiDODFP in Next-Generation Energy Storage Technologies

This compound has emerged as a promising electrolyte additive for lithium-ion batteries, offering notable improvements in performance and stability, especially under demanding conditions. Research indicates that this compound can enhance the thermal stability and water tolerance of electrolytes compared to conventional salts like lithium hexafluorophosphate (B91526) (LiPF₆). A key function of this compound is its ability to form a stable solid electrolyte interface (SEI) film on the surface of electrode materials. This passivation layer is crucial for preventing undesirable side reactions between the electrolyte and the electrodes, thereby improving the battery's cycle life and safety. The formation of a fluorinated SEI layer, rich in species such as LiF and LiₓPOyFz, is reported to enhance the stability and ionic conductivity of the interface, facilitating efficient lithium-ion transport.

The application of this compound as an electrolyte additive has shown particular benefits for batteries employing high-nickel and high-voltage cathode materials. These materials are known for their high energy density but can suffer from poor cycling stability and safety issues, especially at elevated temperatures. This compound helps to mitigate these challenges by forming a protective cathode electrolyte interface (CEI) film, which effectively improves the high-temperature cycling and storage performance of the battery. Furthermore, this compound has been reported to improve the low-temperature performance and conductivity of non-aqueous electrolyte solutions, enhancing the battery's output capabilities in cold environments. Its use has also been explored to improve the stability and safety of lithium metal batteries, a promising but challenging technology due to dendrite formation.

Detailed research findings highlight the impact of this compound on interface film formation. Studies on graphite (B72142)/LiNi₀.₅Co₀.₂Mn₀.₃O₂ batteries demonstrated that this compound can facilitate the simultaneous formation of low-impedance interface films on both anode and cathode surfaces through reduction and oxidation processes. This controlled interface formation contributes to improved low-temperature performance by reducing interface impedance and enriching the SEI layer with beneficial components like LiF and Li₂CO₃.

Role of this compound in Perovskite Solar Cells

While research extensively explores the use of phosphate-based compounds in perovskite solar cells, particularly for mitigating lead leakage by forming insoluble lead phosphates upon contact with water, direct applications of Lithium Difluorobis(oxalato)phosphate (this compound) specifically within perovskite solar cell architectures are not prominently detailed in the current literature. The focus in this area appears to be on the broader class of phosphate (B84403) salts and their interaction with lead-containing perovskites rather than the specific role of this compound as a component or additive in these devices.

Applications in Lithium-Sulfur Batteries

Lithium-sulfur (Li-S) batteries are recognized as a next-generation energy storage technology due to their high theoretical specific capacity. However, they face significant challenges, including the formation of lithium dendrites and the dissolution of polysulfides, which lead to electrolyte consumption and capacity loss. While the formation of stable interface films is crucial for addressing these issues in high-energy battery systems, and this compound is known to form such films in lithium-ion batteries, direct and detailed applications of this compound specifically as an additive or component within lithium-sulfur battery electrolytes or interlayers are not extensively covered in the provided search results. The general principle of using additives to form protective layers on electrodes to improve performance in high-energy battery types, including Li-S, suggests a potential area for future investigation for this compound.

Integration into Solid-State Electrolyte Systems

The integration of this compound and similar fluorophosphate (B79755) structures into solid-state electrolyte systems is an active area of research aimed at improving the interface stability between solid electrolytes and electrodes in all-solid-state batteries (ASSBs). While the provided information specifically mentions the use of Lithium Difluorophosphate (LiDFP), a related compound, and Lithium Difluoro(oxalato)borate (LiDFOB) as additives for fabricating stable cathode coatings in sulfide-based ASSBs, the underlying principle is highly relevant to this compound. These additives, when applied as coatings via methods like heat treatment, can significantly improve the electrochemical performance, reduce impedance, and minimize side reactions at the cathode-sulfide electrolyte interface. The low melting points of such additives enable the formation of thin and uniform coating layers. Although the direct integration of this compound within the solid electrolyte matrix is not explicitly detailed, its effectiveness as an interface-forming additive in liquid electrolytes and the demonstrated success of related compounds as interface modifiers in solid-state systems suggest a strong potential for this compound in improving the interfacial compatibility and performance of ASSBs.

Conceptual Frameworks for Broader Material Science Applications of Fluorophosphate Salts

Theoretical Considerations for Functional Material Design Incorporating this compound

Theoretical approaches play a vital role in understanding the fundamental properties of this compound and guiding its incorporation into functional materials. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and explaining material behavior at the atomic level. DFT can be utilized to investigate the electronic structure, stability, ionic conductivity, and interfacial interactions of this compound with various electrode and electrolyte materials. By simulating the formation and composition of the SEI/CEI layers derived from this compound, theoretical studies can provide insights into the passivation mechanisms and the factors influencing interface stability and performance. Furthermore, theoretical modeling can help predict the solubility and dissociation of this compound in different solvent systems and its compatibility with various electrolyte components. The application of advanced computational techniques, including ab initio molecular dynamics simulations, can offer dynamic insights into the behavior of this compound at interfaces and within electrolyte systems, informing the rational design of improved battery materials and architectures.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for LiDODFP, and how can purity be optimized during production?

- Methodological Answer : this compound synthesis typically involves reacting lithium salts with fluorinated oxalato precursors under anhydrous conditions. A stepwise approach includes:

Precursor preparation : Ensure stoichiometric ratios of LiF, POCl₃, and oxalic acid derivatives .

Reaction optimization : Control temperature (e.g., 60–80°C) and inert atmosphere to minimize hydrolysis .

Purification : Use recrystallization or vacuum sublimation to achieve ≥99.5% purity, validated via ICP-OES .

Q. Which characterization techniques are critical for verifying this compound’s structural and electrochemical properties?

- Methodological Answer :

- Structural Analysis :

- XRD : Confirms crystal structure and phase purity by comparing with reference patterns .

- FTIR/NMR : Identifies functional groups (e.g., P–F bonds) and quantifies residual solvents .

- Electrochemical Testing :

- Cyclic Voltammetry (CV) : Assesses redox stability in electrolyte systems.

- Electrochemical Impedance Spectroscopy (EIS) : Measures ionic conductivity and interfacial resistance in battery cells .

Advanced Research Questions

Q. How can experimental designs (e.g., DOE) be applied to optimize this compound’s performance in high-voltage lithium-ion batteries?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to evaluate variables like:

Synthesis temperature (40–100°C).

Doping ratios (e.g., Li:POCl₃ molar ratios).

Post-treatment methods (e.g., annealing time) .

- Response Variables : Ionic conductivity, thermal stability (DSC/TGA), and capacity retention over 500 cycles.

- Statistical Tools : ANOVA to identify significant factors; regression models to predict optimal conditions .

Q. How can contradictions in this compound’s thermal stability data across studies be resolved?

- Methodological Answer :

- Controlled Replication : Standardize testing conditions (e.g., heating rate, atmosphere) using TGA/DSC.

- Batch Comparison : Analyze impurities (e.g., residual Cl⁻) via ion chromatography, which may explain stability discrepancies .

- Cross-Lab Validation : Collaborate with independent labs to compare datasets and identify systematic errors .

Q. What computational methods are suitable for modeling this compound’s ion transport mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate Li⁺ migration barriers in the crystal lattice using software like Gaussian 09 .

- Molecular Dynamics (MD) : Model bulk electrolyte interactions at varying temperatures (e.g., 25–100°C) .

- Validation : Compare simulated ionic conductivities with experimental EIS results to refine force-field parameters .

Data Analysis & Reporting

Q. What strategies ensure rigorous analysis of this compound’s performance in long-term cycling studies?

- Methodological Answer :

- Data Segmentation : Analyze capacity fade trends in phases (e.g., initial 50 cycles vs. 200–500 cycles).

- Error Margins : Report confidence intervals for capacity retention using ±3σ standard deviations.

- Failure Analysis : Post-mortem SEM/EDS to identify electrode degradation or SEI layer composition changes .

Q. How can researchers address ethical and reproducibility challenges in this compound studies?

- Methodological Answer :

- Data Transparency : Share raw datasets (e.g., cycling curves, synthesis logs) via repositories like Zenodo .

- Ethical Compliance : Adhere to safety protocols for handling fluorinated compounds (e.g., fume hood use, waste disposal) .

- Reproducibility Checklist : Document synthesis parameters (e.g., humidity levels, stirring rates) in supplementary materials .

Tables for Key Parameters

| Property | Testing Method | Typical Range | Reference |

|---|---|---|---|

| Purity (%) | ICP-OES | ≥99.5–99.9 | |

| Ionic Conductivity (S/cm) | EIS | 1.2–2.5 × 10⁻³ | |

| Thermal Decomposition (°C) | TGA | 220–250 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.